1-Adamantanol
Overview
Description
1-Adamantanol, also known as 1-hydroxyadamantane, is an organic compound with the molecular formula C10H16O. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. The compound is derived from adamantane, a hydrocarbon with a unique cage-like structure, which contributes to its stability and rigidity. This compound is used as an intermediate in the synthesis of various adamantane derivatives and has applications in pharmaceuticals and materials science .
Mechanism of Action
Target of Action
1-Adamantanol, also known as Adamantan-1-ol, primarily targets the Camphor 5-monooxygenase in Pseudomonas putida . This enzyme plays a crucial role in the oxidation of camphor, a terpenoid, in the first step of its degradation .
Mode of Action
It’s known that this compound can be oxidized to 1,3-adamantanediol by the streptomyces sa8 oxidation system . This suggests that this compound may interact with its target enzyme to undergo oxidation reactions.
Biochemical Pathways
This compound is involved in the synthesis of adamantane derivatives . It can be oxidized to 1,3-adamantanediol by the Streptomyces SA8 oxidation system . This reaction is part of the broader biochemical pathway for the synthesis of adamantane derivatives, which are used in various applications, including the production of pharmaceuticals and high-energy fuels .
Pharmacokinetics
It’s known that this compound is a small molecule with a molecular weight of 15223 , which may influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The oxidation of this compound to 1,3-adamantanediol is a key step in the synthesis of adamantane derivatives . These derivatives have various applications, including the production of pharmaceuticals and high-energy fuels . Therefore, the action of this compound contributes to these broader chemical processes.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the oxidation of this compound to 1,3-adamantanediol requires the presence of the Streptomyces SA8 oxidation system . Additionally, the reaction takes place under an oxygen atmosphere in glacial acetic acid . Therefore, both biological and chemical environmental factors play a role in the action of this compound.
Biochemical Analysis
Biochemical Properties
1-Adamantanol can be used as an intermediate in the synthesis of adamantane . It can be oxidized to 1,3-adamantanediol by the Streptomyces SA8 oxidation system . This suggests that this compound interacts with certain enzymes in the Streptomyces SA8 oxidation system.
Cellular Effects
Research on similar adamantane derivatives has shown that these compounds can have significant effects on cellular processes . For instance, adamantyl analogues of paracetamol have been found to have important analgesic properties .
Molecular Mechanism
It is known that the compound can be reduced by alkali metals, suggesting that it may interact with these elements at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been found that the compound can be oxidized to 1,3-adamantanediol by the Streptomyces SA8 oxidation system . This suggests that this compound may undergo changes in its structure and function over time.
Metabolic Pathways
This compound can be metabolized through ester hydrolysis, yielding a variety of N-pentylindazole-3-carboxylic acid metabolites and this compound metabolites . This suggests that this compound is involved in specific metabolic pathways and interacts with certain enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantanol can be synthesized through several methods:
Oxidation of Adamantane: One common method involves the oxidation of adamantane using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and yields this compound as the primary product.
Hydrolysis of 1-Adamantyl Halides: Another method involves the hydrolysis of 1-adamantyl halides (e.g., 1-adamantyl chloride) in the presence of a strong base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often employs the oxidation of adamantane due to its simplicity and high yield. The process involves the use of large-scale reactors and controlled reaction conditions to ensure the efficient conversion of adamantane to this compound .
Chemical Reactions Analysis
1-Adamantanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to 1-adamantanone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions.
Reduction: The compound can be reduced to adamantane using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions with halogens to form 1-adamantyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: 1-Adamantanone.
Reduction: Adamantane.
Substitution: 1-Adamantyl halides.
Scientific Research Applications
1-Adamantanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various adamantane derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems due to its unique structure and stability. It serves as a model compound for understanding the behavior of cage-like molecules in biological environments.
Medicine: this compound derivatives have been explored for their potential therapeutic properties, including antiviral and anticancer activities.
Comparison with Similar Compounds
1-Adamantanol can be compared with other similar compounds, such as:
2-Adamantanol: Similar to this compound but with the hydroxyl group attached to the second carbon atom. It exhibits similar chemical properties but may have different reactivity due to the position of the hydroxyl group.
1-Adamantanone: The oxidized form of this compound, where the hydroxyl group is replaced by a carbonyl group. It is used in similar applications but has different reactivity due to the presence of the carbonyl group.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications. Its cage-like structure provides a rigid framework that is beneficial in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
adamantan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLNJDMHDJRNFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10227620 | |
Record name | 1-Adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768-95-6 | |
Record name | 1-Adamantanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=768-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Adamantanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Adamantanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Adamantanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10227620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]decan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ADAMANTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9J0B0C8ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.